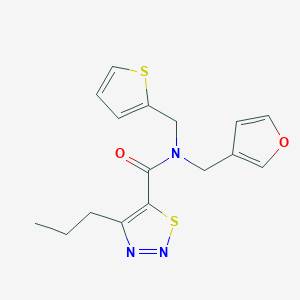

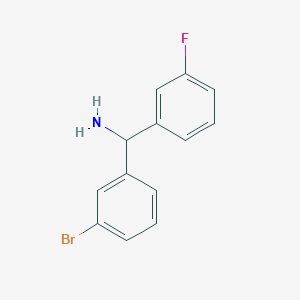

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Furan is another heterocyclic compound that, along with thiophene, is often used in the synthesis of various pharmaceuticals .

Scientific Research Applications

Synthesis and Reactivity

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its unique structural framework, which includes furan and thiophene moieties attached to a thiadiazole ring. Studies have shown that compounds containing furan and thiophene rings can be synthesized through various methods, including condensation and cyclization reactions. These processes often involve the use of P2S5 in anhydrous toluene to form corresponding thioamides, followed by oxidation to yield the desired heterocyclic compounds. Such synthetic approaches facilitate the generation of diverse molecular architectures for further chemical and biological evaluation (Aleksandrov et al., 2017).

Electrophilic Substitution Reactions

The furan and thiophene rings in the compound are susceptible to electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. These reactions are critical for the functionalization of the compound, allowing for the introduction of various substituents that can modulate the compound's physical, chemical, and biological properties. Electrophilic substitution reactions play a vital role in the derivatization of heterocyclic compounds, enabling their application in more specialized chemical syntheses and the exploration of new biological activities (Aleksandrov & Elchaninov, 2017).

Potential Biological Activities

Compounds featuring the combination of furan, thiophene, and thiadiazole rings are of significant interest in medicinal chemistry due to their potential antimicrobial and anticancer activities. The presence of these heterocyclic moieties in a single molecule can confer a broad spectrum of biological properties. For instance, related structures have been investigated for their antimicrobial properties against various microorganisms, including bacteria and fungi. The synthesis and biological evaluation of these compounds contribute to the discovery of new therapeutic agents with potential applications in treating infectious diseases and cancer (Cakmak et al., 2022).

properties

IUPAC Name |

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S2/c1-2-4-14-15(23-18-17-14)16(20)19(9-12-6-7-21-11-12)10-13-5-3-8-22-13/h3,5-8,11H,2,4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRJDRFJWXUXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2753457.png)

![N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2753458.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide](/img/structure/B2753463.png)

![5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753464.png)

![N-(2-methoxyethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2753465.png)

![(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753466.png)

![1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2753468.png)

![N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753471.png)

![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)

![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B2753474.png)